NSC666715

Beschreibung

Eigenschaften

CAS-Nummer |

170747-33-8 |

|---|---|

Molekularformel |

C15H13Cl2N5O2S2 |

Molekulargewicht |

430.3 g/mol |

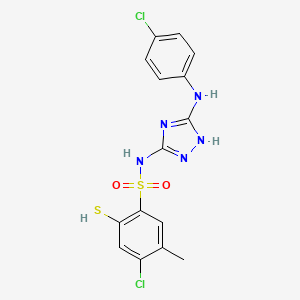

IUPAC-Name |

4-chloro-N-[5-(4-chloroanilino)-1H-1,2,4-triazol-3-yl]-5-methyl-2-sulfanylbenzenesulfonamide |

InChI |

InChI=1S/C15H13Cl2N5O2S2/c1-8-6-13(12(25)7-11(8)17)26(23,24)22-15-19-14(20-21-15)18-10-4-2-9(16)3-5-10/h2-7,25H,1H3,(H3,18,19,20,21,22) |

InChI-Schlüssel |

GRYIAOMDOBRKIU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1Cl)S)S(=O)(=O)NC2=NNC(=N2)NC3=CC=C(C=C3)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-chloro-N-(5-(4-chloroanilino)-1H-1,2,4-triazol-3-yl)-5-methyl-2-sulfanylbenzenesulfonamide NSC666715 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of NSC666715 in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC666715 is a small molecule inhibitor of DNA polymerase β (Pol-β), a key enzyme in the Base Excision Repair (BER) pathway. Its mechanism of action centers on the disruption of this critical DNA repair process, leading to the accumulation of cytotoxic DNA lesions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on DNA repair, presenting quantitative data on its activity, outlining experimental protocols for its characterization, and visualizing the involved signaling pathways. The primary therapeutic potential of this compound lies in its ability to potentiate the efficacy of DNA alkylating agents, such as temozolomide (B1682018) (TMZ), offering a promising strategy for overcoming resistance in cancer chemotherapy.

Core Mechanism of Action: Inhibition of DNA Polymerase β in Base Excision Repair

This compound exerts its biological effects by specifically targeting and inhibiting the strand-displacement activity of DNA polymerase β (Pol-β).[1] Pol-β plays a crucial role in the BER pathway, which is responsible for repairing single-strand DNA breaks and damaged bases.

The BER pathway is initiated by DNA glycosylases that recognize and remove damaged bases, creating an apurinic/apyrimidinic (AP) site. An AP endonuclease then cleaves the phosphodiester backbone at the AP site, generating a single-strand break with a 5'-deoxyribose phosphate (B84403) (dRP) moiety. Pol-β is then recruited to fill the single-nucleotide gap and remove the 5'-dRP moiety through its lyase activity. Finally, DNA ligase seals the nick to complete the repair process.

This compound disrupts the long-patch BER (LP-BER) sub-pathway by inhibiting the strand-displacement synthesis activity of Pol-β.[1] This inhibition leads to the accumulation of unrepaired AP sites, which are highly cytotoxic and can stall DNA replication forks.

Signaling Pathway of this compound Action in BER

Caption: Inhibition of DNA Polymerase β by this compound in the BER pathway.

Quantitative Data

The inhibitory effect of this compound on Pol-β and its potentiation of TMZ have been quantified in various studies.

| Parameter | Value | Cell Line | Reference |

| IC50 (Pol-β Inhibition) | Not explicitly stated in the text. Further research needed to find the exact value. | in vitro | [1] |

| TMZ IC50 (alone) | ~500 µM | HCT116 | [1] |

| TMZ IC50 (with this compound) | ~50 µM | HCT116 | [1] |

| Fold Potentiation of TMZ | 10-fold reduction in IC50 | HCT116 | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

In Vitro DNA Polymerase β Strand-Displacement Activity Assay

This assay measures the ability of Pol-β to perform strand-displacement synthesis, which is inhibited by this compound.

Protocol:

-

Substrate Preparation: A 63-mer fluorescein-labeled DNA substrate with a single-nucleotide gap is used.

-

Reaction Mixture: The reaction is carried out in a buffer containing APE1, Pol-β, Fen1, and DNA ligase I to reconstitute the LP-BER pathway.

-

Incubation: The reaction is initiated by the addition of the enzymes and incubated at 37°C.

-

Inhibitor Addition: this compound or its analogs are added at various concentrations to the reaction mixture.

-

Analysis: The reaction products are resolved on a denaturing polyacrylamide gel and visualized by autoradiography. The inhibition of strand-displacement synthesis is observed as a decrease in the formation of the full-length repaired product.[1]

Apurinic/Apyrimidinic (AP) Site Accumulation Assay

This assay quantifies the accumulation of AP sites in cells treated with this compound and TMZ.

Protocol:

-

Cell Treatment: HCT116 cells are pretreated with this compound for 2 hours, followed by treatment with TMZ for 48 hours.

-

Genomic DNA Isolation: Genomic DNA is extracted from the treated cells.

-

AP Site Detection: AP sites are detected using an aldehyde-reactive probe (ARP) that specifically binds to the aldehyde group of open-ring AP sites. The ARP-labeled DNA is then quantified.

-

Quantification: The number of AP sites is determined by a colorimetric or fluorometric method, often using a slot-blot assay or an ELISA-based kit.[1]

Cell Cycle Analysis

Flow cytometry is used to analyze the effect of this compound on the cell cycle distribution.

Protocol:

-

Cell Treatment: Cells are treated with this compound, TMZ, or a combination of both for a specified period.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), which also contains RNase to prevent staining of RNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software. An accumulation of cells in the S phase indicates S-phase arrest.[1]

Senescence-Associated β-Galactosidase (SA-β-gal) Assay

This assay detects cellular senescence, a state of irreversible growth arrest.

Protocol:

-

Cell Treatment: Cells are treated with this compound, TMZ, or their combination.

-

Fixation: Cells are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.

-

Staining: Cells are incubated with a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0.

-

Microscopy: Senescent cells, which express β-galactosidase at this pH, will stain blue. The percentage of blue-stained cells is quantified by microscopy.[1]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated as required.

-

Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with a compromised membrane, such as late apoptotic and necrotic cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: Cells are categorized into four populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).[1]

Mandatory Visualizations

Experimental Workflow for Characterizing this compound

Caption: Experimental workflow for elucidating the mechanism of this compound.

Logical Relationship of Cellular Consequences

References

The Core Function of NSC666715: A Technical Guide to a Potent DNA Polymerase β Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC666715 is a potent small molecule inhibitor of DNA polymerase β (Pol-β), a key enzyme in the base excision repair (BER) pathway. By targeting Pol-β, this compound disrupts the cellular mechanism for repairing DNA single-strand breaks. This inhibitory action is particularly significant in the context of cancer therapy, where it can be leveraged to enhance the efficacy of DNA-damaging chemotherapeutic agents. This technical guide provides an in-depth analysis of the function, mechanism of action, and experimental validation of this compound, with a focus on its potential in colorectal cancer treatment.

Core Function: Inhibition of DNA Polymerase β

This compound functions as a direct inhibitor of DNA polymerase β. Pol-β plays a crucial role in the BER pathway, which is responsible for repairing single-strand DNA breaks that can arise from oxidative damage or the action of certain chemotherapeutic drugs. The inhibitory effect of this compound on Pol-β's strand-displacement activity has been demonstrated in in-vitro reconstituted BER assays.

Mechanism of Action in Cancer Therapy

The primary therapeutic application of this compound lies in its ability to potentiate the cytotoxic effects of DNA alkylating agents, such as temozolomide (B1682018) (TMZ). The mechanism unfolds as follows:

-

Induction of DNA Damage by Chemotherapy: Alkylating agents like TMZ introduce lesions into the DNA of cancer cells.

-

Initiation of Base Excision Repair: The BER pathway is activated to repair this damage.

-

Inhibition of Pol-β by this compound: this compound blocks the function of Pol-β, creating a bottleneck in the BER pathway.

-

Accumulation of DNA Damage: The inhibition of Pol-β leads to an accumulation of unrepaired apurinic/apyrimidinic (AP) sites and single-strand breaks.

-

Induction of Senescence and Apoptosis: The excessive DNA damage triggers cellular senescence (a state of irreversible cell cycle arrest) and apoptosis (programmed cell death) in cancer cells.

This synergistic interaction allows for a more potent anti-cancer effect than what can be achieved with the chemotherapeutic agent alone.

Data Presentation

Synergistic Efficacy with Temozolomide

| Combination Therapy | Cell Line | Effect on Temozolomide IC50 | Reference |

| This compound + Temozolomide | HCT116 | 10-fold reduction | [1] |

Note: The table indicates a significant potentiation of temozolomide's cytotoxic effect in the presence of this compound. Further quantitative analysis, such as the determination of combination index (CI) values, would be beneficial for a more detailed understanding of the synergistic relationship.

Effect on Cell Cycle Distribution

This compound, in combination with temozolomide, has been shown to induce S-phase cell cycle arrest in colorectal cancer cells.

| Treatment | Cell Line | Predominant Cell Cycle Phase | Reference |

| This compound + Temozolomide | HCT116 | S-phase | [1] |

Experimental Protocols

In Vitro DNA Polymerase β Inhibition Assay

This assay is designed to measure the inhibitory effect of this compound on the enzymatic activity of Pol-β.

Principle: A reconstituted base excision repair assay is performed using purified enzymes and a DNA substrate containing a lesion. The activity of Pol-β is monitored by the incorporation of labeled nucleotides or the generation of a specific product.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a DNA substrate with a single-nucleotide gap, dNTPs (one of which is radioactively or fluorescently labeled), and other BER enzymes like APE1 and DNA ligase I.

-

Incubation with Inhibitor: Purified Pol-β is pre-incubated with varying concentrations of this compound.

-

Initiation of Reaction: The reaction is initiated by adding the Pol-β/NSC666715 mixture to the reaction buffer.

-

Reaction Termination: The reaction is stopped after a defined incubation period.

-

Product Analysis: The reaction products are resolved using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence imaging. The inhibition of Pol-β activity is quantified by the reduction in the amount of the repaired DNA product.

Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

This assay is used to detect cellular senescence induced by this compound and temozolomide treatment.

Principle: Senescent cells exhibit increased lysosomal mass and activity of β-galactosidase at a suboptimal pH of 6.0.

Methodology:

-

Cell Seeding and Treatment: Colorectal cancer cells (e.g., HCT116) are seeded in culture plates and treated with this compound, temozolomide, or a combination of both for a specified duration.

-

Fixation: Cells are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.

-

Staining: After washing, the cells are incubated with a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) at pH 6.0.

-

Visualization: The cells are incubated at 37°C (without CO2) until a blue color develops in senescent cells. The percentage of blue-stained cells is then quantified under a microscope.

Annexin V Apoptosis Assay

This flow cytometry-based assay is employed to quantify the extent of apoptosis induced by this compound.

Principle: During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

Methodology:

-

Cell Treatment: Colorectal cancer cells are treated with this compound and/or temozolomide.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to determine the percentage of cells in different stages of apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

References

NSC666715 as a DNA Polymerase Beta Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNA Polymerase Beta (Pol β), a key enzyme in the Base Excision Repair (BER) pathway, is a critical mediator of resistance to DNA alkylating agents used in chemotherapy. Its overexpression in various cancers correlates with poor prognosis and treatment failure. NSC666715 has emerged as a potent small molecule inhibitor of Pol β, demonstrating significant potential in sensitizing cancer cells to chemotherapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and the signaling pathways it modulates.

Introduction to DNA Polymerase Beta and Its Role in Cancer

DNA Polymerase Beta is a 39 kDa enzyme that plays a central role in the BER pathway, which is responsible for repairing single-strand DNA breaks and damaged bases arising from oxidative stress and exposure to alkylating agents.[1] Pol β possesses two distinct enzymatic activities: a 5'-deoxyribose phosphate (B84403) (dRP) lyase activity and a DNA polymerase (gap-filling) activity. In the context of cancer, overexpression of Pol β has been linked to increased genomic instability and resistance to chemotherapeutic drugs like temozolomide (B1682018) (TMZ).[2][3] By repairing the DNA damage induced by these agents, Pol β allows cancer cells to survive and proliferate, thereby limiting the efficacy of the treatment. Therefore, inhibiting Pol β is a promising strategy to enhance the cytotoxicity of existing anticancer drugs.

This compound: A Potent Inhibitor of DNA Polymerase Beta

This compound, identified through structure-based molecular docking, is a small molecule that effectively inhibits the function of Pol β. Its chemical structure is 4-chloro-N-[5-(4-chloroanilino)-1H-1,2,4-triazol-3-yl]-5-methyl-2-sulfanylbenzenesulfonamide.

Mechanism of Action

This compound primarily functions by inhibiting the strand-displacement activity of Pol β during the long-patch base excision repair (LP-BER) pathway. This inhibition is thought to occur by preventing Pol β from binding to the damaged DNA.[2] The blockade of the BER pathway by this compound leads to the accumulation of unrepaired apurinic/apyrimidinic (AP) sites in the DNA of cancer cells. When the cell enters the S-phase of the cell cycle, these accumulated AP sites lead to the collapse of replication forks, generation of double-strand breaks, and ultimately, cell cycle arrest, senescence, and apoptosis.

Quantitative Inhibitory Data

The inhibitory potential of this compound against Pol β and its synergistic effect with chemotherapeutic agents have been quantified in several studies.

| Parameter | Value | Cell Line / Conditions | Reference |

| IC50 (Pol β Inhibition) | ~4 µM | In vitro strand-displacement assay | (Review Article) |

| Temozolomide (TMZ) IC50 | >1000 µM | HCT116 colorectal cancer cells | |

| TMZ IC50 with this compound | 100 µM | HCT116 colorectal cancer cells | |

| Fold Reduction in TMZ IC50 | 10-fold | HCT116 colorectal cancer cells |

Signaling Pathways and Experimental Workflows

The inhibition of Pol β by this compound triggers a cascade of cellular events culminating in apoptosis. The p53/p21 pathway plays a crucial role in this process, particularly when used in combination with DNA damaging agents like TMZ.

The evaluation of a potential Pol β inhibitor like this compound follows a structured experimental workflow to characterize its efficacy and mechanism of action.

References

- 1. Kinetic study of various binding modes between human DNA polymerase beta and different DNA substrates by surface-plasmon-resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular disruption of DNA polymerase β for platinum sensitisation and synthetic lethality in epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Discovery of a Potent Cdc25 Phosphatase Inhibitor, NSC 663284, and its Role in Cell Cycle Arrest and Apoptosis

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document details the discovery and characterization of the potent dual-specificity phosphatase Cdc25 inhibitor, NSC 663284. Initially identified through a screening of the National Cancer Institute (NCI) Diversity Set, NSC 663284 has been established as a key tool compound for studying cell cycle regulation. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols for key validation assays, and visualizations of the relevant cellular pathways. The primary mode of action of NSC 663284 is the inhibition of Cdc25 phosphatases, leading to G2/M phase cell cycle arrest and the subsequent induction of apoptosis, highlighting its potential as a scaffold for the development of novel anti-cancer therapeutics.

Introduction: The Discovery of NSC 663284

The discovery of novel anti-cancer agents often involves the identification of small molecules that can modulate the activity of key cellular proteins. The cell division cycle 25 (Cdc25) family of dual-specificity protein phosphatases (Cdc25A, B, and C) are critical regulators of cell cycle progression. They activate cyclin-dependent kinases (CDKs) by removing inhibitory phosphate (B84403) groups, thereby driving the cell through checkpoints. Overexpression of Cdc25 phosphatases is a common feature in many human cancers, making them attractive targets for therapeutic intervention.

NSC 663284 was identified as a potent inhibitor of Cdc25 phosphatases through an experimental screening of the 1990 compound National Cancer Institute (NCI) Diversity Set.[1] This was followed by a computational selection from the larger NCI repository of 140,000 compounds, which led to the identification of 30 quinolinediones, eight of which demonstrated mean inhibitory concentrations in the sub-micromolar range.[1] Among these, NSC 663284 (6-chloro-7-(2-morpholin-4-ylethylamino)quinoline-5,8-dione) emerged as the most potent inhibitor.[1] It is important to note that in some literature, the regioisomer 7-chloro-6-(2-morpholin-4-ylethylamino)-quinoline-5,8-dione is also discussed and has shown significant biological activity.[2]

Mechanism of Action: Inhibition of Cdc25 and Induction of Cell Cycle Arrest

NSC 663284 exerts its anti-proliferative effects by directly inhibiting the enzymatic activity of Cdc25 phosphatases. This inhibition prevents the dephosphorylation and subsequent activation of key cyclin-dependent kinases (CDKs), particularly Cdk1 (also known as Cdc2), which is essential for entry into mitosis. The inhibition of Cdk1 by maintaining its phosphorylated, inactive state leads to cell cycle arrest at the G2/M transition.[2]

The following diagram illustrates the experimental workflow for identifying and characterizing a Cdc25 inhibitor like NSC 663284.

References

The Role of NSC666715 in the Base Excision Repair Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The base excision repair (BER) pathway is a critical cellular mechanism for correcting single-base DNA lesions, thereby maintaining genomic integrity. A key enzyme in this pathway, DNA Polymerase β (Pol-β), is responsible for filling the single-nucleotide gap that arises after the removal of a damaged base. The aberrant activity of Pol-β has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. NSC666715 has emerged as a potent and specific inhibitor of Pol-β, demonstrating significant potential in sensitizing cancer cells to DNA-damaging agents. This technical guide provides an in-depth analysis of this compound's role in the BER pathway, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Introduction to the Base Excision Repair Pathway

The base excision repair (BER) pathway is a highly conserved DNA repair mechanism that addresses a wide range of single-base DNA modifications, such as those arising from oxidation, alkylation, and deamination. The process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site. This AP site is then processed by an AP endonuclease (APE1), which cleaves the phosphodiester backbone 5' to the lesion. The subsequent steps diverge into two main sub-pathways: short-patch BER (SP-BER) and long-patch BER (LP-BER).

In SP-BER, DNA Polymerase β (Pol-β) removes the 5'-deoxyribose phosphate (B84403) (dRP) moiety and inserts a single correct nucleotide into the gap. The final nick is then sealed by DNA ligase IIIα. In contrast, LP-BER is invoked when the 5'-dRP terminus is resistant to Pol-β's lyase activity. In this pathway, Pol-β, in conjunction with other factors like Proliferating Cell Nuclear Antigen (PCNA) and Flap Endonuclease 1 (FEN1), synthesizes a stretch of 2-10 nucleotides, creating a flap structure that is subsequently removed by FEN1. DNA ligase I then seals the nick to complete the repair process.

Given its central role in DNA repair, the BER pathway, and particularly Pol-β, represents a critical target for cancer therapy. Many conventional chemotherapeutic agents, such as the alkylating agent temozolomide (B1682018) (TMZ), induce DNA damage that is primarily repaired by BER. Cancer cells often upregulate BER activity to counteract the cytotoxic effects of these drugs, leading to therapeutic resistance. Therefore, inhibiting key BER enzymes like Pol-β can potentiate the efficacy of these DNA-damaging agents.

This compound: A Specific Inhibitor of DNA Polymerase β

This compound is a small molecule that has been identified as a potent inhibitor of the strand-displacement activity of DNA Polymerase β. Its inhibitory action is central to its potential as a cancer therapeutic, particularly in combination with DNA alkylating agents.

Mechanism of Action

This compound specifically targets the strand-displacement synthesis step catalyzed by Pol-β during long-patch base excision repair. By inhibiting this function, this compound effectively stalls the repair process, leading to the accumulation of unrepaired AP sites and single-strand breaks. This accumulation of DNA damage can trigger downstream cellular responses, including cell cycle arrest and apoptosis.

The inhibition of Pol-β by this compound prevents the repair of DNA lesions induced by agents like temozolomide (TMZ), leading to an accumulation of AP sites. This heightened DNA damage triggers a cellular stress response, activating the p53/p21 pathway, which in turn leads to cell cycle arrest and apoptosis.

Quantitative Analysis of this compound's Effects

The efficacy of this compound and its analogs has been quantified through a series of in vitro and cellular assays. These studies provide a detailed picture of the inhibitor's potency and its synergistic effects with DNA-damaging agents.

Inhibition of Pol-β Strand-Displacement Activity

The primary activity of this compound is the inhibition of the strand-displacement synthesis by Pol-β, a key step in LP-BER. The inhibitory effects of this compound and its analogs have been evaluated using in vitro reconstituted LP-BER assays.

| Compound | Concentration (µM) | Inhibition of LP-BER Product Formation |

| This compound | 10 | Significant Inhibition |

| 25 | Strong Inhibition | |

| 50 | Complete Inhibition | |

| NSC666717 | 10 | Moderate Inhibition |

| 25 | Significant Inhibition | |

| 50 | Strong Inhibition | |

| NSC666719 | 10 | Moderate Inhibition |

| 25 | Significant Inhibition | |

| 50 | Strong Inhibition | |

| Data extrapolated from densitometric analysis of autoradiograms from Jaiswal et al., 2015. |

Accumulation of AP Sites

The inhibition of Pol-β by this compound leads to an accumulation of AP sites, particularly in the presence of DNA alkylating agents like TMZ.

| Treatment | Fold Increase in AP Sites (compared to control) |

| This compound (25 µM) | ~2.5 |

| NSC666717 (25 µM) | ~2.0 |

| NSC666719 (25 µM) | ~2.2 |

| TMZ (500 µM) | ~3.0 |

| This compound (25 µM) + TMZ (500 µM) | ~5.0 |

| Data is estimated from representative blots in Jaiswal et al., 2015. |

Potentiation of Temozolomide Cytotoxicity

This compound has been shown to significantly enhance the cytotoxic effects of TMZ in colorectal cancer cells. This synergistic effect is a direct consequence of the inhibition of BER-mediated repair of TMZ-induced DNA damage. A key finding is the approximately 10-fold reduction in the IC50 of TMZ when used in combination with this compound.

Induction of Cell Cycle Arrest and Apoptosis

The accumulation of DNA damage triggers downstream signaling pathways that lead to cell cycle arrest and apoptosis. Treatment of colorectal cancer cells with a combination of this compound and TMZ leads to a significant increase in the S-phase population, indicative of cell cycle arrest, and a corresponding increase in apoptosis. This effect is mediated through the activation of the p53/p21 pathway.

| Treatment | % G0/G1 | % S | % G2/M |

| Control | ~55 | ~30 | ~15 |

| This compound (50 µM) | ~50 | ~35 | ~15 |

| TMZ (500 µM) | ~45 | ~40 | ~15 |

| This compound (50 µM) + TMZ (500 µM) | ~25 | ~60 | ~15 |

| Approximate values based on graphical data from Jaiswal et al., 2015. |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the role of this compound in the BER pathway.

In Vitro Reconstituted Long-Patch BER Assay

This assay is used to directly measure the inhibitory effect of this compound on the strand-displacement activity of Pol-β in a controlled, cell-free system.

Materials:

-

Oligonucleotides: A 63-mer oligonucleotide containing a single uracil (B121893) residue at a specific position, and a complementary strand to form a U:G mismatch.

-

Enzymes: Uracil DNA Glycosylase (UDG), APE1, DNA Polymerase β (Pol-β), Flap Endonuclease 1 (FEN1), DNA Ligase I.

-

Reagents: [γ-32P]ATP, T4 Polynucleotide Kinase, dNTP mix, Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT), Stop Buffer (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol).

-

Inhibitor: this compound and its analogs.

Protocol:

-

Substrate Preparation: a. The 63-mer uracil-containing oligonucleotide is 5'-end labeled with [γ-32P]ATP using T4 Polynucleotide Kinase. b. The labeled oligonucleotide is annealed to its complementary strand to create the U:G containing DNA substrate. c. The substrate is treated with UDG to generate an AP site.

-

Reaction Assembly: a. The reaction mixture is assembled on ice and contains APE1, Pol-β, FEN1, DNA Ligase I, and dNTPs in the reaction buffer. b. For inhibitor studies, this compound or its analogs are added to the reaction mixture at the desired concentrations.

-

Reaction and Termination: a. The reaction is initiated by the addition of the 32P-labeled AP-site containing substrate. b. The reaction is incubated at 37°C for a specified time (e.g., 30 minutes). c. The reaction is terminated by the addition of stop buffer.

-

Analysis: a. The reaction products are resolved on a denaturing polyacrylamide gel. b. The gel is dried and exposed to a phosphor screen or X-ray film for autoradiography. c. The bands corresponding to the substrate, incision product, strand-displacement products, and the final ligated product are quantified using densitometry.

Quantification of AP Sites in Cellular DNA

This assay measures the accumulation of AP sites in cells treated with this compound and a DNA-damaging agent.

Materials:

-

Cell Line: HCT116 colorectal cancer cells.

-

Reagents: this compound, Temozolomide (TMZ), DNA isolation kit, Aldehyde Reactive Probe (ARP), Streptavidin-HRP conjugate, chemiluminescent substrate.

-

Equipment: Cell culture incubator, slot blot apparatus, chemiluminescence imager.

Protocol:

-

Cell Treatment: a. HCT116 cells are seeded and allowed to attach overnight. b. Cells are treated with this compound, TMZ, or a combination of both for a specified time (e.g., 24 hours).

-

DNA Isolation: a. Genomic DNA is isolated from the treated cells using a commercial DNA isolation kit.

-

ARP Labeling: a. The isolated genomic DNA is incubated with the Aldehyde Reactive Probe (ARP), which specifically reacts with the aldehyde group of the open-ring form of AP sites.

-

Detection: a. The ARP-labeled DNA is transferred to a nylon membrane using a slot blot apparatus. b. The membrane is incubated with a streptavidin-HRP conjugate, which binds to the biotin (B1667282) tag of the ARP. c. The signal is developed using a chemiluminescent substrate and quantified using an imager.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound and TMZ.

Materials:

-

Cell Line: HCT116 cells.

-

Reagents: this compound, TMZ, Propidium (B1200493) Iodide (PI) staining solution (containing RNase A).

-

Equipment: Flow cytometer.

Protocol:

-

Cell Treatment: a. HCT116 cells are treated as described for the AP site quantification assay.

-

Cell Harvesting and Fixation: a. Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: a. The fixed cells are washed and stained with a solution containing propidium iodide (PI), which intercalates into the DNA, and RNase A to eliminate staining of double-stranded RNA.

-

Analysis: a. The DNA content of the stained cells is analyzed using a flow cytometer. b. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of the PI signal.

Western Blot Analysis of p53 and p21

This technique is used to measure the protein levels of p53 and its downstream target p21, which are key mediators of the cellular response to DNA damage.

Materials:

-

Cell Line: HCT116 cells.

-

Reagents: this compound, TMZ, lysis buffer, primary antibodies against p53 and p21, HRP-conjugated secondary antibody, chemiluminescent substrate.

-

Equipment: Electrophoresis and blotting apparatus, chemiluminescence imager.

Protocol:

-

Cell Treatment and Lysis: a. HCT116 cells are treated as described previously. b. Cells are lysed to extract total protein.

-

SDS-PAGE and Western Blotting: a. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. b. The membrane is blocked and then incubated with primary antibodies specific for p53 and p21. c. After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: a. The protein bands are visualized using a chemiluminescent substrate and an imager. b. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Downstream Cellular Consequences and Therapeutic Implications

The inhibition of Pol-β by this compound, especially in combination with DNA-damaging agents like TMZ, sets off a cascade of cellular events that are highly relevant for cancer therapy.

The accumulation of unrepaired DNA lesions serves as a potent signal for the activation of the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21. p21, in turn, binds to and inhibits cyclin-CDK complexes, leading to cell cycle arrest, predominantly in the S-phase. This pause in the cell cycle can provide an opportunity for the cell to repair the damage. However, if the damage is too extensive, p53 can initiate the apoptotic program, leading to programmed cell death. Furthermore, the sustained DNA damage can also drive cells into a state of senescence.

The ability of this compound to potentiate the effects of TMZ highlights a promising therapeutic strategy for cancers that are resistant to alkylating agents due to an overactive BER pathway. By targeting Pol-β, this compound effectively dismantles this resistance mechanism, re-sensitizing cancer cells to the cytotoxic effects of TMZ. This combination therapy approach holds the potential to improve treatment outcomes for patients with colorectal and other cancers.

Conclusion

This compound is a specific and potent inhibitor of the strand-displacement activity of DNA Polymerase β, a key enzyme in the base excision repair pathway. Its ability to block LP-BER leads to the accumulation of cytotoxic DNA lesions, particularly when used in combination with DNA alkylating agents like temozolomide. This accumulation of damage triggers the p53/p21-mediated signaling cascade, resulting in S-phase cell cycle arrest and apoptosis. The detailed quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the BER pathway in cancer. The continued investigation of this compound and similar Pol-β inhibitors is warranted to develop more effective combination therapies for a range of malignancies.

In-depth Technical Guide to NSC666715: A Potent Inhibitor of DNA Polymerase β

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC666715 is a novel small molecule inhibitor that specifically targets the strand-displacement activity of DNA polymerase β (Pol-β), a key enzyme in the base excision repair (BER) pathway. By disrupting this crucial DNA repair mechanism, this compound has demonstrated the ability to sensitize colorectal cancer cells to the effects of DNA alkylating agents like temozolomide (B1682018) (TMZ). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols for its investigation.

Chemical Structure and Physicochemical Properties

This compound, with the CAS number 170747-33-8, is a complex organic molecule. Its chemical structure is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 170747-33-8 | [1] |

| Molecular Formula | C15H13ClN4O2S2 | PubChem |

| Molecular Weight | 396.9 g/mol | PubChem |

| IUPAC Name | N-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide | Jaiswal et al., 2015 |

| SMILES | CC1=C(C=C(C=C1S)Cl)S(=O)(=O)NC2=NN=C(S2)NC3=CC=CC=C3 | PubChem |

| Physical Description | Solid | N/A |

| Solubility | Soluble in DMSO | MedChemExpress |

Mechanism of Action

This compound functions as a potent inhibitor of the strand-displacement activity of DNA polymerase β.[2] Pol-β is a critical component of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks caused by damaging agents. Specifically, this compound blocks the ability of Pol-β to displace downstream DNA during long-patch BER (LP-BER).[2][3] This inhibition leads to an accumulation of apurinic/apyrimidinic (AP) sites in the DNA, ultimately causing cell cycle arrest in the S-phase.[2]

The resulting DNA damage and cell cycle arrest trigger cellular senescence and apoptosis, particularly in colorectal cancer cells.[2] A key finding is that this compound significantly potentiates the cytotoxic effects of the alkylating agent temozolomide (TMZ).[2] By inhibiting the repair of TMZ-induced DNA damage, this compound lowers the effective dose of TMZ required to induce cancer cell death.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the research by Jaiswal et al. (2015).

Cell Culture

-

Cell Lines: HCT116 and RKO colorectal cancer cell lines.

-

Media: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

In Vitro DNA Polymerase β Strand-Displacement Assay

This assay is designed to measure the ability of this compound to inhibit the strand-displacement activity of Pol-β.

Cell Viability (MTT) Assay

This assay determines the effect of this compound, alone or in combination with TMZ, on the viability of cancer cells.

-

Plating: Seed cells in 96-well plates at a density of 5 x 10^3 cells per well and allow them to attach overnight.

-

Treatment: Pre-treat cells with varying concentrations of this compound for 2 hours, followed by the addition of TMZ.

-

Incubation: Incubate the treated cells for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated controls to determine the IC50 values.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is used to detect cellular senescence induced by this compound and TMZ.

-

Treatment: Treat cells with this compound and/or TMZ as described for the cell viability assay.

-

Fixation: After 48 hours, wash the cells with PBS and fix with 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes.

-

Staining: Wash the cells again and incubate overnight at 37°C with the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2).

-

Visualization: Observe the cells under a microscope and count the percentage of blue-stained (senescent) cells.

Summary of In Vitro Efficacy

The following table summarizes the quantitative data on the efficacy of this compound from the study by Jaiswal et al. (2015).

Table 2: In Vitro Efficacy of this compound in Combination with Temozolomide (TMZ)

| Cell Line | Treatment | IC50 (µM) |

| HCT116 | TMZ alone | ~500 |

| HCT116 | TMZ + 10 µM this compound | ~50 |

| RKO | TMZ alone | >1000 |

| RKO | TMZ + 10 µM this compound | ~100 |

Conclusion

This compound is a promising small molecule inhibitor of DNA polymerase β with the potential to enhance the efficacy of existing chemotherapeutic agents. Its specific mechanism of action in disrupting the base excision repair pathway provides a clear rationale for its use in combination therapies for cancers that rely on this pathway for survival, such as colorectal cancer. The detailed protocols and data presented in this guide offer a solid foundation for further research and development of this compound as a potential anticancer agent. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: NSC666715 and its Effects on Colorectal Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC666715 is a small molecule inhibitor that has demonstrated significant potential in the context of colorectal cancer (CRC) therapy. This compound targets a fundamental DNA repair mechanism, leading to cell cycle arrest, senescence, and apoptosis in CRC cells. Furthermore, this compound has been shown to potentiate the cytotoxic effects of conventional chemotherapeutic agents like temozolomide (B1682018) (TMZ). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantifiable effects on colorectal cancer cells, detailed experimental protocols for its study, and visual representations of the key signaling pathways involved.

Mechanism of Action: Inhibition of DNA Polymerase β and Base Excision Repair

This compound functions as a potent inhibitor of DNA Polymerase β (Pol-β), a key enzyme in the Base Excision Repair (BER) pathway.[1] The BER pathway is crucial for repairing DNA damage caused by alkylating agents such as temozolomide.[1] Specifically, this compound and its analogs block the Fen1-induced strand-displacement activity of Pol-β-directed long-patch BER (LP-BER).[1] This inhibition leads to an accumulation of apurinic/apyrimidinic (AP) sites in the DNA of CRC cells, particularly when used in combination with DNA damaging agents.[1]

The accumulation of unrepaired DNA damage triggers a cascade of cellular responses, primarily mediated by the p53/p21 pathway.[1] This signaling cascade ultimately results in S-phase cell cycle arrest, leading to cellular senescence and apoptosis, thereby inhibiting the proliferation of colorectal cancer cells.[1]

Quantitative Effects of this compound on Colorectal Cancer Cells

The efficacy of this compound, both alone and in combination with temozolomide, has been quantified in colorectal cancer cell lines, such as HCT116. A significant finding is the ability of this compound to reduce the IC50 of TMZ by approximately 10-fold, indicating a strong synergistic effect.[1]

Table 1: Potentiation of Temozolomide (TMZ) Cytotoxicity by this compound in HCT116 Cells

| Treatment | IC50 of TMZ | Fold Reduction in IC50 |

| TMZ alone | ~1000 µM | - |

| TMZ + this compound (25 µM) | ~100 µM | 10 |

Data extrapolated from published research.[1]

Effects on Cell Cycle, Senescence, and Apoptosis

This compound induces S-phase cell cycle arrest in colorectal cancer cells.[1] This arrest is a direct consequence of the accumulation of DNA damage that the cell is unable to repair due to the inhibition of Pol-β. Prolonged cell cycle arrest can lead to two primary outcomes: cellular senescence, a state of irreversible growth arrest, or apoptosis, programmed cell death.

The induction of senescence and apoptosis by the combination of this compound and TMZ is dependent on the p53/p21 pathway.[1] Experiments using p53 inhibitors, such as Pifithrin-α (PFTα), have shown a reduction in the senescence-associated β-galactosidase (SA-β-gal) staining, confirming the role of this pathway.[1]

Signaling Pathway Visualization

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.

Caption: Mechanism of action of this compound in colorectal cancer cells.

Caption: General experimental workflow for studying this compound effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound's effects on colorectal cancer cells.

Cell Lines and Culture

-

Cell Line: HCT116 (human colorectal carcinoma) is a commonly used cell line.

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Long-Patch Base Excision Repair (LP-BER) Assay

This in vitro reconstituted assay is used to determine the effect of this compound on Pol-β directed LP-BER activity.[1]

-

Substrate: A 32P-labeled 63-mer DNA substrate containing a uracil (B121893) residue (F-DNA).

-

Enzymes and Proteins: APE1, Pol-β, Fen1, and DNA ligase I.

-

Procedure:

-

The F-DNA substrate is incised by APE1 to create a substrate for Pol-β.

-

Pol-β performs strand-displacement synthesis, which is stimulated by Fen1.

-

DNA ligase I completes the repair process.

-

Different concentrations of this compound are added to the reaction mixture to assess their inhibitory effect on the overall LP-BER activity.

-

The reaction products are resolved on a denaturing polyacrylamide gel and visualized by autoradiography.

-

AP Site Accumulation Assay

This assay measures the accumulation of AP sites in cells following treatment with TMZ and this compound.[1]

-

Procedure:

-

HCT116 cells are pretreated with 25 µM of this compound for 2 hours.

-

Cells are then treated with 500 µM of TMZ for an additional 48 hours.

-

Genomic DNA is isolated from the cells.

-

AP sites are quantified using a commercially available DNA damage quantification kit or by slot blot analysis with an antibody specific for AP sites.

-

Cell Cycle Analysis

This protocol is for determining the distribution of cells in different phases of the cell cycle.

-

Procedure:

-

HCT116 cells are treated with TMZ and/or this compound for a specified duration (e.g., 48 hours).

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed by flow cytometry.

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is used to detect senescent cells.[1]

-

Procedure:

-

HCT116 cells are seeded in culture plates and treated with the desired compounds for 48 hours.

-

The cells are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.

-

After washing, the cells are incubated with a staining solution containing X-gal at 37°C (without CO2) overnight.

-

Senescent cells, which express β-galactosidase, will stain blue and can be visualized and quantified under a microscope.

-

Conclusion

This compound represents a promising therapeutic agent for colorectal cancer, primarily through its targeted inhibition of DNA polymerase β and the subsequent disruption of the base excision repair pathway. Its ability to induce S-phase cell cycle arrest, senescence, and apoptosis, coupled with its strong synergistic effects with conventional chemotherapies like temozolomide, warrants further investigation and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in the treatment of colorectal cancer.

References

An In-Depth Technical Guide to the History and Development of NSC666715

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC666715 is a small molecule inhibitor of the strand-displacement activity of DNA polymerase β (Pol-β), a key enzyme in the base excision repair (BER) pathway. This technical guide provides a comprehensive overview of the history, development, and mechanism of action of this compound. Sourced from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP), this compound has demonstrated significant preclinical anti-cancer potential, particularly in sensitizing colorectal cancer cells to the alkylating agent Temozolomide (TMZ). This document details the preclinical findings, experimental protocols, and the underlying signaling pathways associated with this compound's activity.

Introduction and Historical Context

This compound, chemically identified as 4-chloro-N-[5-(4-chloroanilino)-1H-1,2,4-triazol-3-yl]-5-methyl-2-sulfanylbenzenesulfonamide, emerged from the extensive compound repository of the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). The DTP facilitates the discovery and development of novel cancer therapeutic agents by providing resources and screening services to the research community. While the exact date of its initial synthesis is not publicly documented, this compound was identified through structure-based molecular docking studies as a potent inhibitor of DNA polymerase β (Pol-β).

The rationale for targeting Pol-β stems from its critical role in the base excision repair (BER) pathway, which is often upregulated in cancer cells to repair DNA damage induced by chemotherapy. By inhibiting Pol-β, it is hypothesized that the efficacy of DNA-damaging agents can be enhanced, leading to synthetic lethality in cancer cells.

Preclinical Development and Efficacy

The most comprehensive preclinical evaluation of this compound was reported in a 2015 study by Jaiswal et al., focusing on its effects in colorectal cancer (CRC) cells. This research established this compound as a potent inhibitor of Pol-β's strand-displacement activity and a powerful chemo-sensitizer to Temozolomide (TMZ).

In Vitro Efficacy in Colorectal Cancer

The study demonstrated that this compound, in combination with TMZ, significantly reduces the viability of CRC cells. A key finding was the approximately 10-fold reduction in the IC50 of TMZ in the presence of this compound.

| Cell Line | Treatment | IC50 (µM) |

| HCT116 | TMZ alone | ~500 |

| HCT116 | TMZ + this compound (10 µM) | ~50 |

Table 1: Potentiation of Temozolomide (TMZ) Cytotoxicity by this compound in HCT116 Colorectal Cancer Cells.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on the inhibition of DNA repair, leading to cell cycle arrest, senescence, and apoptosis.

-

Inhibition of DNA Polymerase β: this compound specifically inhibits the strand-displacement activity of Pol-β, a critical step in long-patch base excision repair.

-

Induction of S-Phase Cell Cycle Arrest: The combination of this compound and TMZ leads to an accumulation of cells in the S-phase of the cell cycle.

-

Induction of Senescence and Apoptosis: The sustained cell cycle arrest and accumulation of DNA damage trigger cellular senescence and apoptosis, primarily through the p53/p21 pathway.

| Experimental Assay | Outcome with this compound + TMZ |

| Cell Viability | Decreased |

| Cell Cycle Analysis | S-Phase Arrest |

| Senescence Assay (SA-β-gal staining) | Increased |

| Apoptosis Assay (Annexin V/PI staining) | Increased |

Table 2: Summary of Cellular Effects of this compound in Combination with TMZ in Colorectal Cancer Cells.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and TMZ

The synergistic effect of this compound and TMZ culminates in the activation of the p53-mediated apoptotic pathway.

Caption: Signaling pathway of this compound and Temozolomide in colorectal cancer cells.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound involved a series of in vitro assays to determine its efficacy and mechanism of action.

Caption: Experimental workflow for the in vitro evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (Sulforhodamine B - SRB Assay)

-

Cell Seeding: Plate colorectal cancer cells (e.g., HCT116) in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with varying concentrations of this compound and/or TMZ for 48-72 hours.

-

Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add 10 mM Tris base (pH 10.5) to each well to solubilize the bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound and/or TMZ for the desired time.

-

Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound and/or TMZ for the indicated duration.

-

Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

In Vitro DNA Polymerase β Strand-Displacement Synthesis and LP-BER Assay

-

Reaction Mixture: Prepare a reaction mixture containing reaction buffer, DTT, dNTPs, APE1, Fen1, and purified Pol-β.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Initiation: Initiate the reaction by adding a 32P-labeled DNA substrate containing an abasic site analog.

-

Incubation: Incubate the reaction at 37°C for 45 minutes.

-

Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Product Analysis: Recover the DNA products by phenol/chloroform extraction and ethanol precipitation. Separate the products on a denaturing polyacrylamide gel and visualize by autoradiography.

Current Status and Future Directions

The preclinical data for this compound are promising, highlighting its potential as a chemosensitizing agent in colorectal cancer. However, to date, there is no publicly available information on its further development. No clinical trials involving this compound have been registered.

Future research should focus on:

-

In vivo efficacy studies: Evaluating the anti-tumor activity and toxicity of this compound in animal models of colorectal cancer.

-

Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Exploration in other cancer types: Investigating the efficacy of this compound in other malignancies known to be sensitive to DNA-damaging agents, such as ovarian and breast cancers.

-

Lead optimization: Synthesizing and screening analogs of this compound to identify compounds with improved potency, selectivity, and drug-like properties.

The Role of NSC666715 in Potentiating Chemotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC666715 is a novel small molecule inhibitor that has demonstrated significant potential in sensitizing colorectal cancer cells to the chemotherapeutic agent temozolomide (B1682018) (TMZ). By specifically targeting and inhibiting the strand-displacement activity of DNA polymerase β (Pol-β), a key enzyme in the base excision repair (BER) pathway, this compound disrupts the cellular mechanism for repairing DNA damage induced by alkylating agents like TMZ. This inhibition leads to an accumulation of DNA lesions, subsequently triggering S-phase cell cycle arrest, cellular senescence, and apoptosis, thereby enhancing the cytotoxic effects of chemotherapy. Preclinical studies have shown that this compound can reduce the IC50 of TMZ by up to 10-fold in colorectal cancer cell lines and significantly suppress tumor growth in xenograft models when used in combination with TMZ. This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, offering valuable insights for its further development as a chemosensitizing agent.

Core Mechanism of Action: Inhibition of DNA Polymerase β and the Base Excision Repair Pathway

This compound was identified through structure-based molecular docking as a potent inhibitor of DNA polymerase β (Pol-β)[1][2]. Pol-β plays a crucial role in the base excision repair (BER) pathway, which is a primary mechanism for repairing single-strand DNA breaks and base lesions caused by alkylating agents such as temozolomide (TMZ)[1][3].

The therapeutic efficacy of DNA-alkylating agents is often limited by the cancer cells' robust DNA repair capacity[4]. This compound specifically inhibits the Fen1-induced strand-displacement activity of Pol-β within the long-patch BER (LP-BER) sub-pathway[1][3]. This inhibition leads to the accumulation of apurinic/apyrimidinic (AP) sites, which are cytotoxic intermediates in the BER pathway[1][3]. Unrepaired AP sites can generate strand breaks, stall DNA replication, and ultimately lead to cell death[1].

Importantly, this compound has been shown to be highly specific for Pol-β, with no significant inhibitory effects on other key BER enzymes like APE1, Fen1, or DNA ligase I[2].

Sensitization to Temozolomide and Downstream Cellular Effects

The primary application of this compound explored to date is its ability to sensitize cancer cells to the DNA alkylating agent temozolomide (TMZ). TMZ induces DNA damage, which is primarily repaired through the BER pathway[1][3]. By blocking this repair mechanism, this compound potentiates the cytotoxic effects of TMZ.

The accumulation of unrepaired DNA damage due to the combined action of TMZ and this compound triggers several downstream cellular responses:

-

S-Phase Cell Cycle Arrest: The combination treatment leads to a significant arrest of cells in the S-phase of the cell cycle[1][3].

-

Cellular Senescence: A notable increase in cellular senescence, a state of irreversible growth arrest, is observed in colorectal cancer cells treated with the combination of this compound and TMZ[1].

-

Apoptosis: The potentiation of DNA damage ultimately leads to the induction of apoptosis (programmed cell death)[1].

These effects are mediated, at least in part, through the p53/p21 signaling pathway, a critical regulator of cell cycle arrest and apoptosis in response to DNA damage[1][4].

Quantitative Data on Chemosensitization

Preclinical studies have provided quantitative evidence of the synergistic effect between this compound and temozolomide in colorectal cancer cell lines.

| Cell Line | Treatment | IC50 (µM) | Fold Reduction in TMZ IC50 | Reference |

| HCT116 | TMZ alone | ~1000 | - | [1] |

| HCT116 | TMZ + this compound (10 µM) | ~100 | 10 | [1] |

In Vivo Xenograft Studies: In a mouse xenograft model using HCT-116 colon cancer cells, the combination of this compound and TMZ resulted in a significant reduction in tumor growth compared to either treatment alone[2].

| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Reference |

| Control (Vehicle) | ~1200 | - | [2] |

| This compound alone | ~900 | 25% | [2] |

| TMZ alone | ~750 | 37.5% | [2] |

| This compound + TMZ | ~250 | 79.2% | [2] |

Experimental Protocols

In Vitro Long-Patch Base Excision Repair (LP-BER) Assay

This assay is used to determine the inhibitory effect of this compound on the strand-displacement activity of Pol-β in a reconstituted system.

-

Substrate Preparation: A 63-mer fluorescein-labeled DNA substrate (F-DNA) containing a single abasic site is used.

-

Reaction Mixture: The reaction includes the F-DNA substrate, APE1, Pol-β, Fen1, and DNA ligase I in a reaction buffer.

-

Inhibitor Addition: Varying concentrations of this compound or its analogs are added to the reaction mixture.

-

Incubation: The reaction is incubated to allow for the BER process to occur.

-

Analysis: The reaction products are resolved on a denaturing polyacrylamide gel, and the inhibition of the final ligated product is quantified.

Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)

This method is used to detect senescent cells in culture.

-

Cell Seeding and Treatment: Colorectal cancer cells (e.g., HCT116) are seeded in culture plates and treated with this compound, TMZ, or the combination for a specified period.

-

Fixation: Cells are washed with PBS and fixed with a formaldehyde/glutaraldehyde solution.

-

Staining: The fixed cells are incubated with a staining solution containing X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside) at pH 6.0 overnight at 37°C in a CO2-free incubator.

-

Visualization: Senescent cells, which express β-galactosidase, will stain blue and can be visualized and quantified under a microscope.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment.

-

Cell Seeding: A known number of cells are seeded into culture dishes.

-

Treatment: Cells are treated with different concentrations of this compound and/or TMZ.

-

Incubation: The cells are incubated for 1-3 weeks to allow for colony formation.

-

Staining and Counting: Colonies are fixed and stained with crystal violet, and colonies containing at least 50 cells are counted.

-

Analysis: The surviving fraction is calculated by normalizing the number of colonies in the treated groups to that in the control group.

In Vivo Xenograft Model

This model is used to evaluate the antitumor efficacy of the combination therapy in a living organism.

-

Cell Implantation: Human colorectal cancer cells (e.g., HCT-116) are subcutaneously injected into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment groups and receive vehicle control, this compound, TMZ, or the combination of this compound and TMZ via an appropriate route of administration (e.g., intraperitoneal injection).

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Mediated Chemosensitization

Caption: this compound enhances TMZ-induced cell death by inhibiting Pol-β and the BER pathway.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for assessing this compound's chemosensitizing effects in vitro.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for evaluating the in vivo efficacy of this compound and TMZ combination.

Conclusion and Future Directions

This compound presents a promising strategy for enhancing the efficacy of temozolomide in colorectal cancer by targeting the DNA repair enzyme Pol-β. The preclinical data strongly support its role as a chemosensitizer, leading to increased tumor cell death and reduced tumor growth.

Future research should focus on:

-

Broadening the Scope: Investigating the efficacy of this compound in combination with other DNA-damaging chemotherapeutic agents and in other cancer types known to rely on the BER pathway for DNA repair.

-

Pharmacokinetics and Toxicology: Conducting detailed pharmacokinetic and toxicology studies to assess the safety and optimal dosing of this compound for potential clinical translation.

-

Biomarker Development: Identifying biomarkers that could predict which tumors are most likely to respond to a combination therapy involving this compound.

-

Clinical Investigation: Given the strong preclinical rationale, the initiation of early-phase clinical trials to evaluate the safety and efficacy of this compound in combination with temozolomide in patients with advanced colorectal cancer is warranted.

The development of targeted therapies that exploit the vulnerabilities of cancer cells, such as their reliance on specific DNA repair pathways, holds great promise for improving patient outcomes. This compound is a compelling example of such an agent with the potential to make a significant impact in the field of oncology.

References

- 1. Protocols to detect senescence-associated beta-galactosidase (SA-betagal) activity, a biomarker of senescent cells in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel inhibitor of DNA polymerase beta enhances the ability of temozolomide to impair the growth of colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Polymerase β as a Novel Target for Chemotherapeutic Intervention of Colorectal Cancer | PLOS One [journals.plos.org]

- 4. This compound and Its Analogs Inhibit Strand-Displacement Activity of DNA Polymerase β and Potentiate Temozolomide-Induced DNA Damage, Senescence and Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NSC666715 and its Analogs: Targeting DNA Polymerase β in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC666715 is a small molecule inhibitor of DNA Polymerase β (Pol-β), a key enzyme in the base excision repair (BER) pathway. This pathway is critical for repairing single-strand DNA breaks, and its inhibition represents a promising strategy in cancer therapy, particularly in combination with DNA-damaging agents. This technical guide provides a comprehensive overview of this compound and its analogs, detailing their mechanism of action, structure-activity relationships, and their effects on cellular pathways. The information presented herein is intended to support further research and development of this promising class of anti-cancer compounds.

Introduction

DNA Polymerase β (Pol-β) is a critical enzyme in the Base Excision Repair (BER) pathway, which is responsible for repairing the majority of endogenous and exogenous DNA base damage. In many cancer types, Pol-β is overexpressed, contributing to resistance to DNA-damaging chemotherapeutic agents. Therefore, inhibiting Pol-β is a rational approach to sensitize cancer cells to chemotherapy. This compound has been identified as a potent inhibitor of Pol-β's strand-displacement activity, a crucial step in long-patch BER (LP-BER). This document explores the properties of this compound and several of its structural analogs.

Analogs and Derivatives of this compound

Several analogs of this compound have been investigated to understand the structure-activity relationship and to identify compounds with improved potency and selectivity. The core structure of these analogs is based on a 1H-1,2,4-triazol-3-yl benzenesulfonamide (B165840) scaffold.

Key Analogs:

-

NSC661073: N-(5-anilino-1H-1,2,4-triazol-3-yl)-4-chloro-5-methyl-2-sulfanylbenzenesulfonamide

-

NSC666713: 2-[2-[(5-anilino-1H-1,2,4-triazol-3-yl)sulfamoyl]-5-chloro-4-methylphenyl]sulfanylacetic acid

-

NSC666717: 4-chloro-N-[5-(3-methoxyanilino)-1H-1,2,4-triazol-3-yl]-5-methyl-2-sulfanylbenzenesulfonamide

-

NSC666719: 4-chloro-5-methyl-N-[5-(naphthalen-2-ylamino)-1H-1,2,4-triazol-3-yl]-2-sulfanylbenzenesulfonamide

Quantitative Data Summary

| Compound | Target | Effect on LP-BER | Potentiation of Temozolomide (B1682018) (TMZ) | Cell Line | Observations |

| This compound | DNA Polymerase β | Strong Inhibition | Yes | HCT116 (CRC) | Induces S-phase arrest, senescence, and apoptosis.[1] |

| NSC661073 | DNA Polymerase β | Moderate Inhibition | Not explicitly stated | HCT116 (CRC) | Shows some inhibitory activity on LP-BER.[1] |

| NSC666713 | DNA Polymerase β | Weak Inhibition | Not explicitly stated | HCT116 (CRC) | Shows minimal inhibitory activity on LP-BER.[1] |

| NSC666717 | DNA Polymerase β | Strong Inhibition | Yes | HCT116 (CRC) | Causes accumulation of TMZ-induced AP sites.[1] |

| NSC666719 | DNA Polymerase β | Strong Inhibition | Yes | HCT116 (CRC) | Causes accumulation of TMZ-induced AP sites.[1] |

Mechanism of Action

This compound and its active analogs exert their anti-cancer effects by inhibiting the strand-displacement synthesis activity of Pol-β during LP-BER. This inhibition leads to an accumulation of apurinic/apyrimidinic (AP) sites in the DNA, especially when used in combination with DNA alkylating agents like temozolomide (TMZ). The accumulation of unrepaired DNA damage triggers cell cycle arrest in the S-phase, leading to cellular senescence and subsequent apoptosis. This process is critically dependent on the p53/p21 signaling pathway.[1][2]

Signaling Pathway

The inhibition of Pol-β by this compound in the presence of DNA damage (e.g., from TMZ) initiates a signaling cascade that culminates in apoptosis.

Caption: this compound-mediated Pol-β inhibition leads to apoptosis via the p53/p21 pathway.

Experimental Protocols

In Vitro Long-Patch Base Excision Repair (LP-BER) Assay

This assay reconstitutes the LP-BER pathway in vitro to assess the inhibitory effect of this compound and its analogs.

Materials:

-

63-mer oligonucleotide with a uracil (B121893) residue (F-DNA)

-

Uracil DNA glycosylase (UDG)

-

Apurinic/apyrimidinic endonuclease 1 (APE1)

-

DNA Polymerase β (Pol-β)

-

Flap endonuclease 1 (Fen1)

-

DNA Ligase I

-

[α-³²P]dCTP

-

This compound and its analogs

-

Reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.2 mg/ml BSA, 20 mM NaCl)

-

Denaturing polyacrylamide gel (12%)

Procedure:

-

A 50 µL reaction mixture is prepared containing 100 fmol of F-DNA, 1 unit UDG, 1 unit APE1, 100 fmol Pol-β, 100 fmol Fen1, 1 unit DNA Ligase I, and 5 µCi [α-³²P]dCTP in the reaction buffer.

-

This compound or its analogs are added at desired concentrations.

-

The reaction is incubated at 37°C for 30 minutes.

-

The reaction is stopped by adding 10 µL of formamide (B127407) loading dye.

-

The samples are heated at 95°C for 5 minutes and then loaded onto a 12% denaturing polyacrylamide gel.

-

The gel is run at 1500 V for 2-3 hours.

-

The gel is dried and exposed to a phosphor screen, and the results are visualized using a phosphorimager. Inhibition of LP-BER is observed as a decrease in the formation of the 63-mer ligated product and an accumulation of shorter intermediate products.

Caption: Experimental workflow for the in vitro LP-BER assay.

Apurinic/Apyrimidinic (AP) Site Determination by Slot Blot Assay

This assay quantifies the accumulation of AP sites in genomic DNA following treatment with this compound and a DNA damaging agent.

Materials:

-

HCT116 cells

-

This compound and its analogs

-

Temozolomide (TMZ)

-

Genomic DNA isolation kit

-

Aldehyde Reactive Probe (ARP)

-

Slot blot apparatus

-

Nylon membrane

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

Procedure:

-

HCT116 cells are pretreated with 25 µM of this compound or its analogs for 2 hours.

-

Cells are then treated with 500 µM TMZ for an additional 48 hours.

-

Genomic DNA is isolated from the treated cells.

-

1 µg of genomic DNA is denatured and reacted with ARP to label the AP sites.

-

The ARP-labeled DNA is applied to a nylon membrane using a slot blot apparatus.

-

The membrane is blocked and then incubated with a streptavidin-HRP conjugate.

-

After washing, the membrane is incubated with a chemiluminescent substrate.

-

The signal is detected using a chemiluminescence imaging system. The intensity of the signal is proportional to the number of AP sites.

Caption: Workflow for the determination of AP sites by slot blot assay.

Conclusion and Future Directions

This compound and its analogs represent a promising class of DNA Polymerase β inhibitors with the potential for development as cancer therapeutics. Their ability to potentiate the effects of DNA-damaging agents like temozolomide highlights a clear path for combination therapies. Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the core scaffold for improved potency and reduced off-target effects.

-

Pharmacokinetic and Pharmacodynamic studies: To evaluate the in vivo efficacy and safety of lead compounds.

-

Biomarker discovery: To identify patient populations most likely to respond to Pol-β inhibitor therapy.

The continued investigation of this compound and its derivatives holds significant promise for advancing the field of targeted cancer therapy.

References

- 1. This compound and Its Analogs Inhibit Strand-Displacement Activity of DNA Polymerase β and Potentiate Temozolomide-Induced DNA Damage, Senescence and Apoptosis in Colorectal Cancer Cells | PLOS One [journals.plos.org]

- 2. This compound and Its Analogs Inhibit Strand-Displacement Activity of DNA Polymerase β and Potentiate Temozolomide-Induced DNA Damage, Senescence and Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Specificity of NSC666715 for DNA Polymerase Beta

For Researchers, Scientists, and Drug Development Professionals